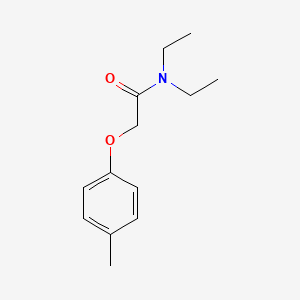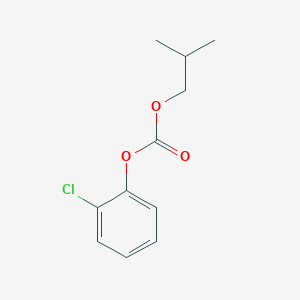
2-chlorophenyl isobutyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chlorophenyl isobutyl carbonate is an organic compound that is widely used in scientific research. It is a derivative of phenyl isobutyl carbonate, which is a well-known prodrug of the central nervous system stimulant phenethylamine. 2-chlorophenyl isobutyl carbonate has gained significant attention in recent years due to its potential use in the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of 2-chlorophenyl isobutyl carbonate is not fully understood. However, it is believed to act as a prodrug of phenethylamine, which is a potent central nervous system stimulant. Upon administration, 2-chlorophenyl isobutyl carbonate is metabolized in the body to release phenethylamine, which then acts on the central nervous system to produce its effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chlorophenyl isobutyl carbonate are similar to those of phenethylamine. It acts as a central nervous system stimulant and produces effects such as increased alertness, improved mood, and enhanced cognitive function. It also has potential therapeutic effects in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-chlorophenyl isobutyl carbonate in lab experiments is its potential to produce significant effects on the central nervous system. This makes it a useful tool for studying the mechanism of action of phenethylamine derivatives and their effects on the brain. However, one of the limitations of using 2-chlorophenyl isobutyl carbonate is its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for the use of 2-chlorophenyl isobutyl carbonate in scientific research. One potential direction is the development of new drugs and therapies for the treatment of neurological disorders. Another direction is the study of the mechanism of action of phenethylamine derivatives and their effects on the central nervous system. Further research is also needed to determine the safety and efficacy of 2-chlorophenyl isobutyl carbonate for use in humans.
Conclusion:
In conclusion, 2-chlorophenyl isobutyl carbonate is a promising compound for use in scientific research. It has potential applications in drug development, pharmacology, and neurochemistry. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an interesting compound for further study. However, more research is needed to fully understand its potential therapeutic effects and safety for use in humans.
Synthesemethoden
The synthesis of 2-chlorophenyl isobutyl carbonate involves the reaction of phenyl isobutyl carbonate with thionyl chloride and 2-chlorophenol in the presence of a catalyst. The reaction proceeds at room temperature and yields 2-chlorophenyl isobutyl carbonate as the final product. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-chlorophenyl isobutyl carbonate has been used in various scientific research applications, including drug development, pharmacology, and neurochemistry. It is a potential candidate for the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has also been used as a research tool to study the mechanism of action of phenethylamine derivatives and their effects on the central nervous system.
Eigenschaften
IUPAC Name |
(2-chlorophenyl) 2-methylpropyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-8(2)7-14-11(13)15-10-6-4-3-5-9(10)12/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSRYKBSPYLETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)OC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenol, isoBOC | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5759951.png)
![ethyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5759959.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5759963.png)


![2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5759994.png)
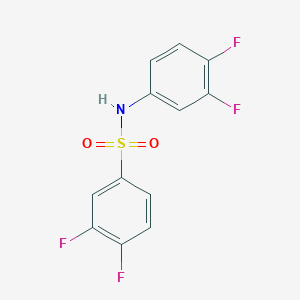
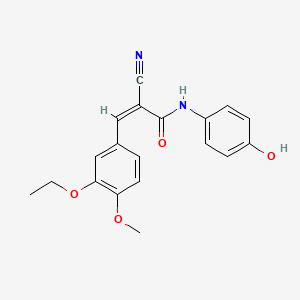

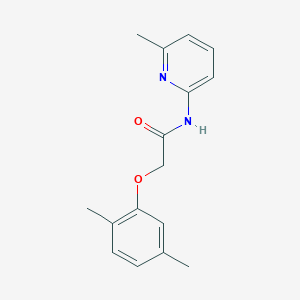
![(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5760029.png)
![N-{3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5760032.png)
![5-chloro-N-(4-methoxyphenyl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B5760038.png)
